2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide
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Overview
Description
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of an appropriate aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., acids, bases, transition metal complexes).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
Scientific Research Applications
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: The compound can serve as a reagent or standard in various analytical techniques, such as spectroscopy or chromatography.
Mechanism of Action
The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE include other hydrazones and related derivatives, such as:
- 2-(2-{(E)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE
- 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE
Uniqueness
The uniqueness of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(1-NAPHTHYL)-2-OXOACETAMIDE lies in its specific structural features, such as the presence of the allyloxy and ethoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C24H23N3O4/c1-3-14-31-21-13-12-17(15-22(21)30-4-2)16-25-27-24(29)23(28)26-20-11-7-9-18-8-5-6-10-19(18)20/h3,5-13,15-16H,1,4,14H2,2H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
LFTWXRLJBJZULC-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OCC=C |
Origin of Product |
United States |
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